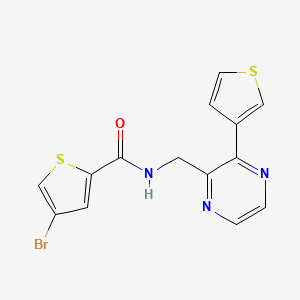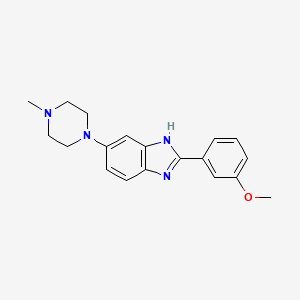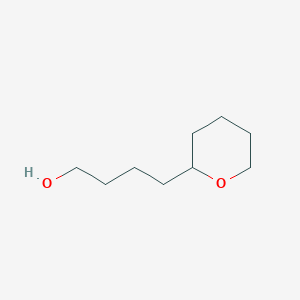
4-(Oxan-2-yl)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Oxan-2-yl)butan-1-ol” is a chemical compound with the molecular formula C9H18O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, and molecular weight are not specified in the sources I found .科学的研究の応用
4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol has been studied for its potential applications in various fields, including pharmaceuticals, food science, and materials science. In pharmaceutical research, it has been investigated as a potential drug delivery system due to its ability to form stable complexes with drugs. In food science, it has been studied for its potential use as a flavoring agent. In materials science, it has been investigated for its potential use in the synthesis of polymers.
作用機序
The mechanism of action of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is not fully understood, but it is believed to act as a solubilizer and stabilizer for drugs and other compounds. It forms stable complexes with hydrophobic compounds, improving their solubility and bioavailability.
Biochemical and physiological effects:
Studies have shown that 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is non-toxic and has low cytotoxicity. It has been shown to have minimal effects on cell viability and proliferation. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
One of the main advantages of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments is its ability to solubilize hydrophobic compounds, improving their solubility and bioavailability. However, it is important to note that the stability of the complexes formed by 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol may vary depending on the specific compound being studied. Additionally, further studies are needed to fully understand the potential limitations of using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol in lab experiments.
将来の方向性
There are several potential future directions for research on 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol. One area of interest is the development of new drug delivery systems using 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol as a solubilizer and stabilizer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, as well as its potential applications in food science and materials science. Finally, research is needed to optimize the synthesis method for 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol, improving the yield and purity of the compound.
In conclusion, 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol is a versatile compound with potential applications in various fields. Its ability to solubilize hydrophobic compounds makes it a promising candidate for drug delivery systems, while its low cytotoxicity makes it a safe option for lab experiments. Further research is needed to fully understand its potential applications and limitations, as well as to optimize the synthesis method for improved yield and purity.
合成法
The synthesis of 4-(Oxan-4-(Oxan-2-yl)butan-1-olyl)butan-1-ol can be achieved through the reaction of 1,4-butanediol and tetrahydrofuran in the presence of a strong acid catalyst. This method has been studied extensively, and the yield of the reaction can be improved by optimizing the reaction conditions.
特性
IUPAC Name |
4-(oxan-2-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSRLEXVPHHUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
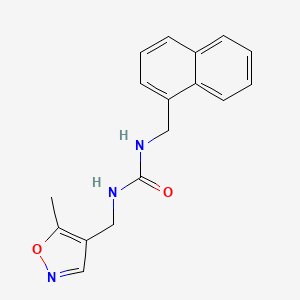
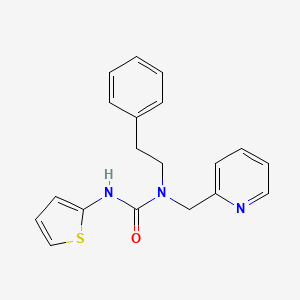
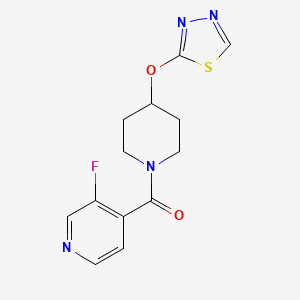

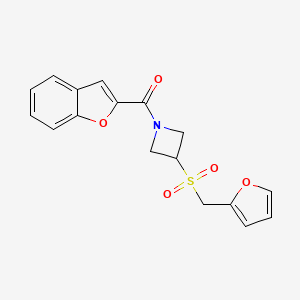

![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)

![N-(4-{[(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2852267.png)
![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
